8-Benzyl-1-oxa-8-azaspiro[4.5]dec-2-en-4-one
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Overview
Description
. This compound is characterized by its unique spirocyclic structure, which imparts distinct chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Benzyl-1-oxa-8-azaspiro[4.5]dec-2-en-4-one typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the reaction of a benzylamine derivative with a cyclic carbonate in the presence of a base, followed by cyclization to form the spirocyclic structure . The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran and temperatures ranging from room temperature to reflux conditions.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the compound’s synthesis can be scaled up using standard organic synthesis techniques. This includes optimizing reaction conditions, using continuous flow reactors, and employing purification methods such as chromatography to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions
8-Benzyl-1-oxa-8-azaspiro[4.5]dec-2-en-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or m-chloroperbenzoic acid to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride to reduce carbonyl groups to alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace leaving groups on the spirocyclic ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in solvents like acetonitrile or dichloromethane at room temperature.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are often performed in ether or tetrahydrofuran at low temperatures.
Substitution: Nucleophiles such as amines or thiols; reactions are conducted in polar aprotic solvents like dimethylformamide or dimethyl sulfoxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield epoxides or hydroxylated derivatives, while reduction can produce alcohols or amines.
Scientific Research Applications
8-Benzyl-1-oxa-8-azaspiro[4.5]dec-2-en-4-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a ligand in catalysis.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, or anticancer properties.
Medicine: Explored as a scaffold for drug development, particularly in the design of enzyme inhibitors or receptor modulators.
Mechanism of Action
The mechanism of action of 8-Benzyl-1-oxa-8-azaspiro[4.5]dec-2-en-4-one varies depending on its application. In biological systems, the compound may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The spirocyclic structure allows for unique binding interactions, potentially leading to high specificity and potency. The pathways involved can include inhibition of enzyme activity, disruption of protein-protein interactions, or modulation of signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
8-Benzyl-2-oxa-8-azaspiro[4.5]decan-1-one: Similar spirocyclic structure but with different functional groups, leading to distinct chemical properties and reactivity.
Sodium,8-benzyl-3-methyl-2-oxo-1-oxa-8-azaspiro[4.5]dec-3-ene-4-carboxylate: Another spirocyclic compound with variations in the substituents, affecting its solubility and reactivity.
Uniqueness
8-Benzyl-1-oxa-8-azaspiro[45]dec-2-en-4-one stands out due to its specific spirocyclic framework, which imparts unique chemical properties and reactivity
Properties
IUPAC Name |
8-benzyl-1-oxa-8-azaspiro[4.5]dec-2-en-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO2/c17-14-6-11-18-15(14)7-9-16(10-8-15)12-13-4-2-1-3-5-13/h1-6,11H,7-10,12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DVNXFIAYIZOBGV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12C(=O)C=CO2)CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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